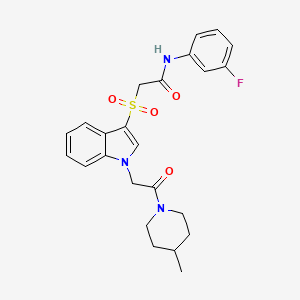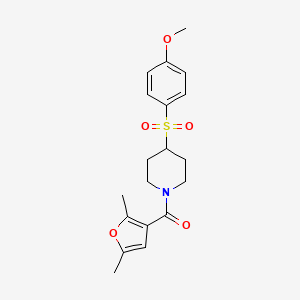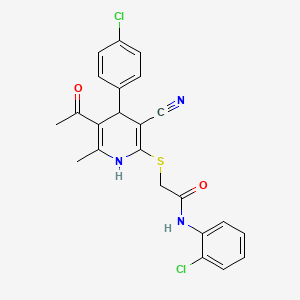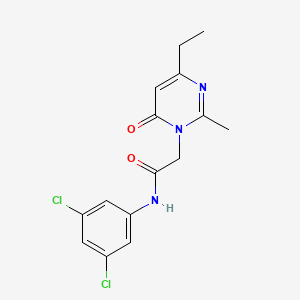![molecular formula C26H23BF4N2 B2452381 2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate CAS No. 83253-95-6](/img/structure/B2452381.png)
2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate” is a chemical compound with the molecular formula C26H23BF4N2 . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is composed of multiple rings and functional groups, including a pyridinium ring and a prop-2-en-1-yl group . The exact structure would require more detailed analysis, possibly through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C26H23BF4N2), molecular weight, melting point, boiling point, density, and other properties .Aplicaciones Científicas De Investigación
Anticancer Research
- Topoisomerase Inhibitory Activity and Cytotoxicity : Dihydroxylated derivatives of 2,4,6-triphenyl pyridines have been studied for their potential as anticancer agents. These compounds show strong topoisomerase II inhibitory activity and cytotoxicity against human cancer cell lines, suggesting their use in developing novel anticancer agents (Karki et al., 2012).
Chemical Synthesis and Reactions
- Reactivity with Active Methylene Compounds : The reaction of 2,4,6-triphenyl-1,3,5-thiadiazin-1-ium tetrafluoroborate with active methylene compounds has been examined, yielding various substituted pyrimidines and pyridines (Shibuya, 1982).
Organic-Inorganic Hybrid Materials
- Formation of Hybrid Compounds : The combination of 4-[(E)-2-(pyridin-1-ium-2-yl)ethenyl]pyridinium cation with perhalometallate anions results in organic-inorganic hybrid compounds. These compounds have been structurally characterized, showing potential for various applications (Campos-Gaxiola et al., 2015).
Spectroscopic Studies
- Structural and Spectroscopic Analysis : Experimental and theoretical studies have been conducted on the structure and spectroscopic properties of related compounds, providing insights into their chemical behavior (Ortiz et al., 2015).
Dyeing Polyester Fabrics
- Application in Textile Dyeing : Certain derivatives have been used as azo disperse dyes for dyeing polyester fabrics, showcasing their utility in the textile industry (Abdel-megeed et al., 2013).
Fluorine-Containing Compounds Synthesis
- Carbofluorination : The synthesis of fluorine-containing pyrrolizidines via carbofluorination demonstrates another chemical application of related compounds (Yeh et al., 2015).
Photophysical Studies
- Photo-Physical Characteristics : Studies on the photo-physical characteristics of 2,4,6-triphenyl pyridine-functionalized compounds have been conducted, contributing to the understanding of their emission properties (Mohamed et al., 2015).
Anti-inflammatory Agents
- Potential Anti-inflammatory Agents : Derivatives have been synthesized and evaluated as anti-inflammatory agents, indicating their potential medical applications (Chowdhury et al., 2008).
Peptide Synthesis
- Peptide Synthesis : The compound has been utilized in the synthesis of peptides containing N-methyl amino acid residues, demonstrating its utility in biochemical applications (Li-peng & Cheng, 2000).
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Properties : Some derivatives have been synthesized and tested for their biological activity against bacteria and fungi, showing their potential in pharmaceutical applications (Bhuva et al., 2015).
Propiedades
IUPAC Name |
2,4,6-triphenyl-N-prop-2-enylpyridin-1-ium-1-amine;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N2.BF4/c1-2-18-27-28-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(28)23-16-10-5-11-17-23;2-1(3,4)5/h2-17,19-20,27H,1,18H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRTXYKMMWNUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=CCN[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2452298.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide](/img/structure/B2452301.png)

![2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2452306.png)
![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2452311.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2452313.png)
![ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2452314.png)


![3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2452318.png)

